molecular formula C15H20ClNO B13716116 5,7-Di-tert-butyl-3-chlorobenzisoxazole

5,7-Di-tert-butyl-3-chlorobenzisoxazole

Cat. No.: B13716116
M. Wt: 265.78 g/mol
InChI Key: GLRDRUKWGIJINL-UHFFFAOYSA-N
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Description

5,7-Di-tert-butyl-3-chlorobenzisoxazole is a heterocyclic organic compound characterized by a benzisoxazole backbone substituted with two tert-butyl groups at positions 5 and 7 and a chlorine atom at position 2. The tert-butyl groups confer significant steric hindrance and lipophilicity, enhancing thermal stability and resistance to oxidative degradation. The chlorine substituent at the 3-position introduces electrophilic reactivity, making the compound a versatile intermediate in synthesizing polymers, agrochemicals, and pharmaceuticals. Its unique structure positions it as a high-performance stabilizer and functional additive in industrial applications .

Properties

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

5,7-ditert-butyl-3-chloro-1,2-benzoxazole

InChI

InChI=1S/C15H20ClNO/c1-14(2,3)9-7-10-12(18-17-13(10)16)11(8-9)15(4,5)6/h7-8H,1-6H3

InChI Key

GLRDRUKWGIJINL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)ON=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022574 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The exact synthetic route can vary depending on the desired application and the availability of starting materials.

Industrial Production Methods

Industrial production of MFCD33022574 often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

MFCD33022574 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of MFCD33022574 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from the reactions of MFCD33022574 depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

MFCD33022574 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD33022574 involves its interaction with specific molecular targets and pathways It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it is used in

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties are best contextualized against analogs such as 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole and 2-(5'-tert-butyl-2'-hydroxyphenyl)benzotriazole , which are widely used UV absorbers. Below is a detailed comparison:

Table 1: Key Properties of 5,7-Di-tert-butyl-3-chlorobenzisoxazole and Analogs

Property This compound 2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)benzotriazole 2-(5'-tert-butyl-2'-hydroxyphenyl)benzotriazole
Molecular Weight (g/mol) 307.8 447.6 323.4
Substituent Positions 3-Cl, 5-tBu, 7-tBu 3',5'-tBu, 2'-OH 5'-tBu, 2'-OH
Primary Application Polymer stabilizer, synthetic intermediate UV stabilizer (plastics, coatings) UV stabilizer (automotive coatings)
Thermal Stability (°C) >300 280–300 260–280
UV Absorption Range (nm) Minimal (non-UV-active) 300–400 290–380

Key Findings:

Steric and Electronic Effects :

  • The tert-butyl groups in this compound provide superior steric protection compared to hydroxyl-substituted benzotriazoles, reducing susceptibility to hydrolysis and oxidation .
  • The lack of a hydroxyl group renders the compound ineffective as a UV absorber but increases chemical inertness in acidic or basic environments.

Thermal Performance :

  • The compound’s thermal stability (>300°C) exceeds that of benzotriazole analogs (260–300°C), making it suitable for high-temperature polymer processing (e.g., polyolefins) .

Reactivity :

  • The chlorine atom at position 3 enables nucleophilic substitution reactions, a feature absent in benzotriazoles. This facilitates its use in synthesizing functionalized derivatives for specialty chemicals.

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